molecular formula C30H39N5O7S2 B1671333 Tyr-D-Pen-Gly-Phe-D-Pen CAS No. 88381-29-7

Tyr-D-Pen-Gly-Phe-D-Pen

Cat. No.: B1671333
CAS No.: 88381-29-7
M. Wt: 645.8 g/mol
InChI Key: MCMMCRYPQBNCPH-WMIMKTLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-D-Pen-Gly-Phe-D-Pen (DPDPE) is a synthetic, cyclic enkephalin analog designed as a selective agonist for the δ-opioid receptor (DOR) . Its structure features a disulfide bridge between the D-Pen (D-penicillamine) residues at positions 2 and 5, conferring conformational rigidity and enhanced metabolic stability compared to linear peptides . DPDPE exhibits high selectivity for DOR over μ-opioid (MOR) and κ-opioid (KOR) receptors, with minimal cross-reactivity, making it a critical tool for studying δ-opioid-mediated effects in analgesia, mood regulation, and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: DPDPE is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a heterodetic cyclic peptide with D-penicillaminyl residues at positions 2 and 5, which form the heterocycle via a disulfide bond . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods: While specific industrial production methods for DPDPE are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation is typically achieved through oxidation of the thiol groups in the penicillamine residues.

Chemical Reactions Analysis

Types of Reactions: DPDPE undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the penicillamine residues can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of the cyclic disulfide bond in DPDPE.

    Reduction: Conversion of the disulfide bond to free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Analgesic Properties

Tyr-D-Pen-Gly-Phe-D-Pen has been extensively studied for its analgesic effects. Research indicates that it acts as a selective agonist at delta opioid receptors, which are crucial targets for pain relief. In various animal models, this compound demonstrated efficacy comparable to traditional opioids but with potentially fewer side effects.

  • Case Study : A study published in the journal Pharmacology Biochemistry and Behavior reported that this compound exhibited a strong antinociceptive effect in both acute and chronic pain models. The compound was found to be significantly more potent than morphine, suggesting its potential as a safer alternative in pain management protocols .

Opioid Receptor Interaction

The specificity of this compound for different opioid receptors (mu, delta, and kappa) has been a focal point of research. Its ability to selectively activate these receptors allows for tailored therapeutic strategies in treating pain and managing addiction.

  • Research Findings : According to a review in MDPI, modifications to the peptide structure can enhance its affinity for delta and mu opioid receptors, leading to improved therapeutic outcomes . For instance, analogs of this compound have been synthesized to optimize receptor binding and increase metabolic stability.

Drug Development

This compound serves as a foundational compound for developing new analgesics. Its structure allows researchers to explore various modifications that can lead to improved pharmacological profiles.

  • Innovative Approaches : Research has focused on creating cyclic analogs of this compound, which have shown enhanced stability and bioavailability. These cyclic peptides maintain critical structural elements necessary for receptor binding while potentially offering better therapeutic profiles .

Comparative Efficacy Studies

Comparative studies have highlighted the advantages of this compound over traditional opioids. Its unique mechanism of action may reduce the risk of tolerance and dependence associated with long-term opioid use.

  • Efficacy Analysis : A comparative analysis indicated that this compound produced significant analgesia with lower side effects compared to morphine, making it an attractive candidate for further clinical development .

Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. The findings suggest that it may have a lower risk of respiratory depression—a common side effect associated with many opioids.

  • Safety Assessments : In vivo studies demonstrated that the administration of this compound did not result in significant respiratory depression at effective analgesic doses, differentiating it from conventional opioids .

Mechanism of Action

DPDPE exerts its effects by selectively binding to and activating the delta-opioid receptor. This receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately producing analgesic effects .

Comparison with Similar Compounds

DPDPE belongs to a family of opioid peptides optimized for receptor selectivity and stability. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Structure/Modifications Receptor Selectivity (DOR:MOR:KOR) Key Findings
DPDPE Cyclic (disulfide bridge: D-Pen²–D-Pen⁵) 1,000:1:1 High DOR selectivity (Ki δ = 1–3 nM; Ki μ = 1,000–3,000 nM) . Demonstrated antidepressant-like effects in forced swim tests .
Deltorphin II Linear (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) 100:1:1 Lower metabolic stability than DPDPE due to linear structure. Moderate DOR selectivity; used in spinal analgesia studies .
DSTBULET Linear (Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr) 500:1:1 Superior DOR affinity (Ki δ = 0.3 nM) and potency compared to DPDPE. Used to confirm δ-opioid-mediated inhibition of spinal nociception .
DAMGO Linear (Tyr-D-Ala-Gly-NMe-Phe-Gly-ol) 1:10,000:1 MOR-selective agonist (Ki μ = 0.5 nM). Contrasts with DPDPE in receptor targeting; used to differentiate MOR vs. DOR pathways .
Biphalin Dimeric (Tyr-D-Ala-Gly-Phe-NH)₂ 1:1:1 Non-selective, high-affinity agonist for MOR and DOR. Exhibits potent analgesia but lacks DPDPE’s receptor specificity .
DPLPE Cyclic (Tyr-D-Pen-Gly-Phe-L-Pen) 100:1:1 Cyclic analog with L-Pen substitution at position 3. Reduced DOR affinity compared to DPDPE (Ki δ = 10 nM), highlighting stereochemical sensitivity .

Key Differentiators of DPDPE

  • Receptor Specificity : DPDPE’s DOR selectivity exceeds that of deltorphin II and DPLPE by 10–100 fold, attributed to its disulfide-constrained conformation .
  • Metabolic Stability : The cyclic structure resists enzymatic degradation better than linear peptides like deltorphin II, enhancing in vivo utility .
  • Functional Efficacy : In electrophysiological studies, DPDPE induced weaker hyperpolarization in locus ceruleus neurons compared to MOR agonists like DAMGO, aligning with its DOR-specific signaling .

Limitations and Trade-offs

  • Lower Potency: Despite high selectivity, DPDPE’s potency in vivo is submaximal compared to non-selective agonists like biphalin .
  • Species Variability: DPDPE’s effects are pronounced in guinea pig ileum assays but less consistent in rodent models, necessitating careful experimental design .

Biological Activity

Tyr-D-Pen-Gly-Phe-D-Pen, also known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that exhibits significant biological activity, particularly in the realm of pain management and opioid receptor studies. This article delves into its biological activity, focusing on its mechanism of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C30H41N5O7S2
  • Molecular Weight : 605.81 g/mol
  • Structure : The compound contains two D-Penicillamine residues, contributing to its unique binding characteristics to opioid receptors.

This compound selectively binds to delta-opioid receptors (DOR) , which are part of the opioid receptor family involved in modulating pain pathways in the central nervous system. Its antinociceptive effects are primarily attributed to this selective binding, which leads to reduced pain perception without the adverse effects commonly associated with mu-opioid receptor agonists.

Binding Affinity

Research indicates that DPDPE has a high affinity for delta-opioid receptors compared to mu-opioid receptors. This selectivity is crucial for developing analgesics that minimize side effects such as respiratory depression and addiction commonly associated with traditional opioids .

Biological Activity and Research Findings

Numerous studies have explored the biological activity of this compound, revealing its potential in various therapeutic contexts:

  • Antinociceptive Effects : DPDPE has demonstrated strong antinociceptive properties in animal models. For instance, studies involving hot plate tests in mice show significant pain relief following administration of DPDPE .
  • Receptor Interaction Studies : In vitro assays have shown that DPDPE acts as a full agonist at delta-opioid receptors while exhibiting minimal activity at mu-opioid receptors. This selectivity is beneficial for developing new analgesic drugs with fewer side effects .
  • Comparative Studies : When compared to other opioid peptides, DPDPE has shown superior binding affinity and selectivity for delta receptors. For example, analogs such as H-Tyr-c[D-Cys-Gly-Phe(pNO2)-D-Cys]-NH2 display higher affinities than DPDPE but may not maintain the same level of selectivity .

Table 1: Binding Affinity of this compound Compared to Other Opioids

CompoundKi (nM) for δ-receptorKi (nM) for μ-receptorSelectivity Ratio (μ/δ)
This compound0.5150300
DPDPE0.310003333
H-Tyr-c[D-Cys-Gly...]0.25002500

Case Studies

  • Pain Management in Animal Models : A study conducted on mice demonstrated that administration of DPDPE resulted in a significant reduction in pain response during thermal stimuli tests, indicating its efficacy as an analgesic .
  • Potential for Drug Development : Research has indicated that modifying the structure of DPDPE can lead to analogs with improved pharmacological profiles. For instance, certain modifications have resulted in compounds with enhanced stability and blood-brain barrier permeability, making them promising candidates for further development .

Properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMCRYPQBNCPH-WMIMKTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008102
Record name (D-Pen2,D-Pen5)-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-73-3, 88381-29-7
Record name Enkephalin, D-penicillamine (2,5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin, pen(2,5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPDPE
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D-Pen2,D-Pen5)-Enkephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tyr-D-Pen-Gly-Phe-D-Pen
Tyr-D-Pen-Gly-Phe-D-Pen
Tyr-D-Pen-Gly-Phe-D-Pen
Tyr-D-Pen-Gly-Phe-D-Pen
Tyr-D-Pen-Gly-Phe-D-Pen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.